

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(1H-pyrazol-1-yl)ethanamine**, a versatile building block in medicinal and materials science. The information is tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic compound featuring a pyrazole ring substituted at the N1 position with an ethanamine group. This structure serves as a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

Molecular Structure and Weight

The fundamental properties of **2-(1H-pyrazol-1-yl)ethanamine** are summarized below.

Property	Value	Citation(s)
Molecular Formula	C5H9N3	[1][2]
Molecular Weight	111.15 g/mol	[1][2]
IUPAC Name	2-(1H-pyrazol-1-yl)ethan-1-amine	[1]
CAS Number	101395-71-5	[1]
SMILES String	NCCN1C=CC=N1	[1]
InChI Key	UIWDESVQLUNCRV-UHFFFAOYSA-N	[1]

Physicochemical Properties

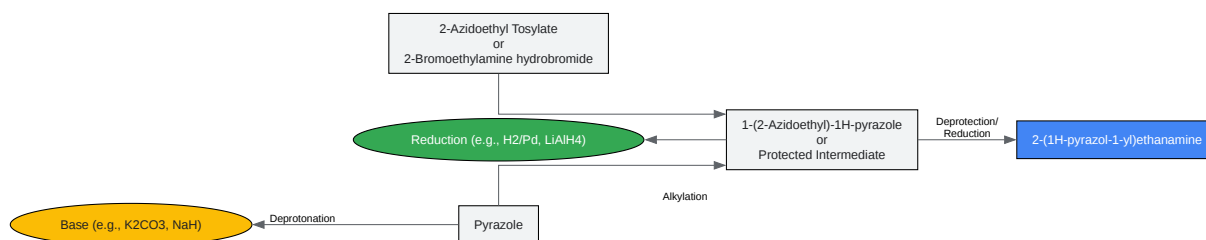
Property	Value	Citation(s)
Physical Form	Solid	
Boiling Point	212.4°C at 760 mmHg	[1]
Density	1.15 g/cm ³	[1]

Synthesis and Reactivity

The synthesis of N-substituted pyrazoles like **2-(1H-pyrazol-1-yl)ethanamine** is a cornerstone in the development of novel compounds. The primary amine group of the ethanamine side chain is a key functional handle for a variety of chemical transformations.

General Synthesis Pathway

A common and versatile method for synthesizing N-substituted pyrazoles involves the alkylation of the pyrazole ring. In the case of **2-(1H-pyrazol-1-yl)ethanamine**, this can be achieved by reacting pyrazole with a suitable two-carbon electrophile containing a protected amine or a precursor group.



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References

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